Ethyl 2-(Boc-amino)-1-naphthoate: Higher Lipophilicity vs. Unprotected Analog Enables Non-Polar Phase Compatibility
Ethyl 2-(Boc-amino)-1-naphthoate exhibits a calculated XLogP3 of 4.5, compared to 3.3 for the unprotected ethyl 2-amino-1-naphthoate, representing a 1.2 log unit increase in lipophilicity . This difference reflects the hydrophobic contribution of the Boc group, which enhances retention in reversed-phase HPLC and solubility in non-polar organic solvents .
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | Ethyl 2-amino-1-naphthoate: XLogP3 = 3.3 |
| Quantified Difference | Δ XLogP3 = 1.2 (36% increase) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
Higher lipophilicity dictates solvent selection, extraction efficiency, and chromatographic retention, directly impacting synthetic workflow design and purification strategy.
